molecular formula C11H22N2O3S2 B2556131 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1421463-58-2

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2556131
CAS No.: 1421463-58-2
M. Wt: 294.43
InChI Key: XSVGSOZMLYGOCV-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . Methylsulfonyl is a functional group with the formula CH3SO2 .


Synthesis Analysis

Morpholine is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .


Molecular Structure Analysis

Morpholine is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The methylsulfonyl group consists of a sulfur atom bonded to a carbonyl carbon and a methyl group .


Chemical Reactions Analysis

Morpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .


Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a molar mass of 87.12 g/mol . It has a boiling point of 129°C and a melting point of -66°C .

Scientific Research Applications

Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, related to the class of sulfonamides and containing a morpholine group, has been studied for its antimicrobial properties. Research has shown it possesses modulating activity against various microorganisms, including multidrug-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi like Candida albicans. Particularly noteworthy was its effect in combination with amikacin against P. aeruginosa, significantly reducing the minimum inhibitory concentration, indicating its potential as an antibiotic activity modulator (Oliveira et al., 2015).

Chemical Synthesis

Bromoethylsulfonium salt has been identified as an effective agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, including morpholines. This synthesis approach involves generating a vinyl sulfonium salt followed by annulation, providing a simple procedure for creating a range of nitrogen-containing heterocycles (Yar et al., 2009).

Antimicrobial Agent Synthesis

The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety have been explored for their antimicrobial effects. This research led to the creation of compounds with potential antimicrobial activity, opening avenues for the development of new treatments for microbial infections (Sahin et al., 2012).

Oligonucleotide Synthesis

The application of 2-methylsulfonylethoxy dichlorophosphine in oligonucleotide synthesis via a phosphite triester approach has been demonstrated. This method involves converting the compound into a mono-N-morpholino derivative, which is then used in the preparation of 5′-O,N-protected d-nucleoside-3-phosphoramidites, highlighting its role in nucleic acid chemistry (Claesen et al., 1984).

Buffer Properties in Biochemical Research

The volumetric properties of morpholine-based buffers such as MES (4-Morpholineethanesulfonic acid) and MOPS (4-morpholinepropanesulfonic acid) have been studied in water and aqueous electrolyte solutions. These buffers are essential for pH control in biochemical experiments, and understanding their properties helps in optimizing experimental conditions (Taha & Lee, 2010).

Mechanism of Action

The mechanism of action of morpholine-based compounds can vary widely depending on their specific structure and the context in which they are used. For example, amorolfine, a morpholine derivative, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .

Safety and Hazards

Morpholine is flammable and harmful if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(4-methylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S2/c1-18(14,15)13-3-2-8-17-10-11(13)9-12-4-6-16-7-5-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGSOZMLYGOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCSCC1CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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